molecular formula C12H17N B13213870 3,7-Diethyl-2,3-dihydro-1H-indole

3,7-Diethyl-2,3-dihydro-1H-indole

Cat. No.: B13213870
M. Wt: 175.27 g/mol
InChI Key: ZHGYCWQIVAANNP-UHFFFAOYSA-N
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Description

3,7-Diethyl-2,3-dihydro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by its dihydroindole structure with diethyl substitutions at positions 3 and 7, is of interest in both synthetic organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Diethyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole structure. For this compound, the starting materials would include a suitable diethyl-substituted ketone and phenylhydrazine.

Industrial Production Methods: Industrial production of this compound may involve optimized Fischer indole synthesis or other catalytic methods to ensure high yield and purity. The use of catalysts such as methanesulfonic acid in methanol under reflux conditions has been reported to give good yields of indole derivatives .

Chemical Reactions Analysis

Types of Reactions: 3,7-Diethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding indole-2,3-diones.

    Reduction: Reduction reactions can convert it to fully saturated indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Saturated indole derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

3,7-Diethyl-2,3-dihydro-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Diethyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, influencing biological pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    2,3-Dihydro-1H-indole: Lacks the diethyl substitutions, making it less hydrophobic.

    3-Ethyl-2,3-dihydro-1H-indole: Has only one ethyl group, leading to different steric and electronic properties.

    7-Ethyl-2,3-dihydro-1H-indole: Similar to 3-ethyl derivative but with substitution at a different position.

Uniqueness: 3,7-Diethyl-2,3-dihydro-1H-indole is unique due to its dual ethyl substitutions, which can influence its reactivity, solubility, and biological activity. These substitutions can enhance its interaction with hydrophobic sites in biological targets, potentially increasing its efficacy in certain applications .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3,7-diethyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C12H17N/c1-3-9-6-5-7-11-10(4-2)8-13-12(9)11/h5-7,10,13H,3-4,8H2,1-2H3

InChI Key

ZHGYCWQIVAANNP-UHFFFAOYSA-N

Canonical SMILES

CCC1CNC2=C(C=CC=C12)CC

Origin of Product

United States

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